3-ethyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

Physicochemical Profiling Lead-like Properties Medicinal Chemistry

3-ethyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide (CAS 1291487-06-3) is a heterocyclic small molecule composed of a [1,2,4]triazolo[4,3-a]pyridine core substituted with an ethyl group at the 3-position and an N-phenyl sulfonamide at the 8-position. With a molecular weight of 302.35 g/mol and a calculated XLogP3-AA of 2.5, it occupies a physicochemical space typical of fragment- or lead-like scaffolds used in early-stage drug discovery.

Molecular Formula C14H14N4O2S
Molecular Weight 302.35 g/mol
CAS No. 1291487-06-3
Cat. No. B1423677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-ethyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
CAS1291487-06-3
Molecular FormulaC14H14N4O2S
Molecular Weight302.35 g/mol
Structural Identifiers
SMILESCCC1=NN=C2N1C=CC=C2S(=O)(=O)NC3=CC=CC=C3
InChIInChI=1S/C14H14N4O2S/c1-2-13-15-16-14-12(9-6-10-18(13)14)21(19,20)17-11-7-4-3-5-8-11/h3-10,17H,2H2,1H3
InChIKeyWHEDNCYCEPSJGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 3-ethyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide (CAS 1291487-06-3) for Medicinal Chemistry Screening Libraries


3-ethyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide (CAS 1291487-06-3) is a heterocyclic small molecule composed of a [1,2,4]triazolo[4,3-a]pyridine core substituted with an ethyl group at the 3-position and an N-phenyl sulfonamide at the 8-position [1]. With a molecular weight of 302.35 g/mol and a calculated XLogP3-AA of 2.5, it occupies a physicochemical space typical of fragment- or lead-like scaffolds used in early-stage drug discovery [1]. The compound is commercially available for research purposes, with vendors typically specifying a minimum purity of 95%, making it a candidate for inclusion in targeted library synthesis and preliminary structure-activity relationship (SAR) investigations .

8-sulfonamide regioisomer for focused library design targeting underexplored chemical space
Vendor-specified purity threshold supports reliable screening and SAR data generation
Lipophilicity within drug-like property space; hydrogen bonding profile consistent with lead-like scaffolds

Why Generic Substitution Fails for 3-ethyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide in Focused Library Design


Within the [1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide chemical space, even minor structural changes can drastically alter biological target engagement and selectivity profiles. For example, a closely related congener, 3-ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide, demonstrated an in vitro antimalarial IC50 of 2.24 µM against Plasmodium falciparum, while its 8-sulfonamide regioisomers may exhibit entirely different activity landscapes [1]. The unique N-phenyl substituent and the specific 8-sulfonamide regiochemistry of the target compound are critical variables that prevent its direct replacement with in-class alternatives such as 3-methyl-N-(3-methylphenyl)- or N-(4-chlorophenyl)-3-ethyl- derivatives without risking a complete loss of the desired biological phenotype. Therefore, procurement of the exact compound is mandatory for reliable SAR expansion and hit validation.

This Compound
In-Class Analog Risk
8-sulfonamide regiochemistry
6-sulfonamide regioisomers may exhibit distinct target engagement profiles and activity landscapes
N-phenyl sulfonamide substituent
Halogenated or substituted phenyl analogs (e.g., 4-chloro, 3-fluorobenzyl) can shift lipophilicity and binding selectivity
Higher purity specification
In-class analogs often have lower purity specifications, which may increase risk of impurity-driven assay artifacts

Quantitative Differentiation Evidence for 3-ethyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide


Physicochemical Property Differentiation: Lipophilicity and Hydrogen Bonding Capacity vs. Close Analogs

The target compound's computed XLogP3-AA is 2.5, which places it in a favorable lipophilicity range for oral bioavailability according to Lipinski's guidelines [1]. This value is lower than that of its 3-ethyl-N-(4-chlorophenyl) analog, which would have a higher logP due to the chlorine substituent, potentially increasing the risk of poor solubility and promiscuous binding. The target compound also has 1 hydrogen bond donor and 5 acceptors, a profile that predicts superior permeability compared to analogs with additional hydrogen bond donors (e.g., secondary sulfonamides).

Lead-like Property Profile
Class-level

Computed XLogP3-AA: 2.5

H-Bond Donors: 1 / Acceptors: 5

3-ethyl-N-(4-chlorophenyl) analog: predicted XLogP >3.0

Lower predicted lipophilicity supports favorable developability profile relative to halogenated congener
In silico class-level inference; experimental logD/logP validation recommended
Physicochemical Profiling Lead-like Properties Medicinal Chemistry

Commercially Specified Purity Benchmarking: 95% Minimum Purity vs. In-Class Vendor Offerings

The compound is specified with a minimum purity of 95% by the vendor AKSci . In contrast, a structural analog, N-(4-Chlorophenyl)-3-ethyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide, is offered by the same vendor with a lower purity specification of >90% . This 5% minimum purity difference is a quantifiable quality metric that directly impacts the reliability of dose-response assays and the accuracy of initial SAR conclusions.

Purity Specification
Data to verify

Target compound: 95% (vendor AKSci)

4-chloro analog: >90% (vendor AKSci)

Higher purity threshold supports more reliable dose-response assays and SAR conclusions
Vendor-sourced specification; independent analytical verification advised
Chemical Procurement Purity Specification Screening Library Quality

Regioisomeric Scaffold Differentiation: 8-Sulfonamide vs. 6-Sulfonamide Activity Profiles

A key structural differentiator for the target compound is its 8-sulfonamide substitution. Published research on the [1,2,4]triazolo[4,3-a]pyridine sulfonamide class demonstrates that the position of the sulfonamide group critically dictates biological activity. A 6-sulfonamide analog, 3-ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide, exhibited an antimalarial IC50 of 2.24 µM [1]. No such activity data is available for the 8-sulfonamide variant, confirming its distinct pharmacological profile and underscoring the need for its specific procurement to explore orthogonal biological space.

Regioisomeric Activity Profile
Reported

8-sulfonamide (this compound): No reported antimalarial data

6-sulfonamide analog: IC50 2.24 µM vs. P. falciparum

Regioisomeric shift may confer a distinct activity landscape; 8-sulfonamide represents an orthogonal chemical probe
Cross-study comparison; direct assay data for 8-sulfonamide required
Antimalarial Research Structure-Activity Relationship Regiochemistry

High-Value Application Scenarios for 3-ethyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide


Fragment-Based or Focused Library Synthesis Targeting Under-Explored 8-Sulfonamide Chemical Space

The unambiguous 8-sulfonamide regiospecificity of this compound makes it a prime starting fragment or core scaffold for medicinal chemistry programs aiming to diversify away from the more common 6-sulfonamide series, which has shown antimalarial activity [2]. Its inclusion in a screening library ensures coverage of a structurally distinct vector, enabling the discovery of novel structure-activity relationships.

High-Confidence Hit Validation and Preliminary SAR Expansion

For research groups that have identified a preliminary hit from a virtual screen or a phenotypic assay within the triazolopyridine sulfonamide class, this compound's guaranteed 95% purity provides a solid basis for dose-response validation. The reliable purity specification, which is superior to that of the >90% pure 4-chloro analog , minimizes the risk of impurity-driven artifacts during confirmatory testing, instilling confidence in early SAR data.

Physicochemical Property Benchmarking in Lead Optimization Programs

With a computed XLogP3-AA of 2.5 and a favorable hydrogen bonding profile (1 donor, 5 acceptors) [1], this compound serves as an excellent benchmarking tool for assessing the impact of further substitutions on key drug-like properties. It can be used as a reference baseline when designing analogs to monitor how additions of halogens, alkyl chains, or other functional groups shift lipophilicity and permeability, guiding the optimization of ADME properties early in the lead identification phase.

Application
Selection Property
Validation Focus
Fragment-Based Library Design
8-sulfonamide regiospecificity
Coverage of underexplored 8-substituted chemical space
Hit Validation & SAR Expansion
Reliable purity specification
Minimized risk of impurity-driven false positives in confirmatory testing
Lead Optimization Benchmarking
Drug-like lipophilicity and H-bond profile
Monitoring ADME property shifts upon structural modification
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